N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-4-11-27-16-7-5-15(6-8-16)20(26)23-21-18(12-22)17-9-10-24(14(2)25)13-19(17)28-21/h5-8H,3-4,9-11,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSWCCITRXWCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the mitogen-activated protein kinase (MAPK) family, specifically JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3. This interaction inhibits the activity of the kinase, thereby affecting the downstream cellular processes controlled by these kinases.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have significant downstream effects on cellular processes.
Result of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase). This suggests that the compound may have potential applications in controlling cell proliferation.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent inhibitor of JNK3. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide has significant effects on cellular processes. It causes a significant and dose-dependent accumulation of the cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Tetrahydrobenzo[b]thiophene Derivatives
Compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3e) share the tetrahydrothiophene core but lack the pyridine ring. This difference reduces aromaticity and may alter binding kinetics compared to the target compound’s pyridine-containing scaffold .
Tetrahydrothieno[2,3-c]pyridine Derivatives
- FR133605 Analogs: Derivatives such as 6-acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine replace the 3-cyano group with an ethoxycarbonyl moiety.
- Patent Compounds (e.g., N-[3-carbamoyl-6-methyl-...]): These feature a carbamoyl group at position 3 instead of cyano, improving solubility but possibly diminishing metabolic stability due to hydrolytic susceptibility .
Substituent Analysis
Position 3 Modifications
- Cyano (Target) vs. Carbamoyl (Patent Compounds): The nitrile group in the target compound offers stronger electron-withdrawing effects, which may enhance interactions with electrophilic regions of biological targets compared to carbamoyl analogs .
- Cyano vs. Ethoxycarbonyl (FR133605 Derivatives): The ethoxycarbonyl group introduces ester functionality, which may confer higher polarity but lower stability under physiological conditions .
Position 6 Modifications
- Acetyl (Target) vs. Methyl/Isopropyl (Other Derivatives): The acetyl group in the target compound could stabilize the chair conformation of the tetrahydrothieno ring, whereas smaller alkyl groups (e.g., methyl in patent compounds) may allow greater rotational flexibility .
Benzamide Substituents
- 4-Butoxy (Target) vs. However, bulky substituents may reduce binding pocket compatibility .
Data Table: Structural and Functional Comparison
Preparation Methods
Thiophene Annulation and Pyridine Ring Formation
The synthesis begins with 2-aminothiophene-3-carbonitrile as a starting material. Treatment with γ-butyrolactone in the presence of aminoguanidine carbonate and pyridine facilitates cyclocondensation, yielding a partially saturated pyridine-thiophene hybrid. Subsequent acetylation with acetic anhydride introduces the 6-acetyl group (Scheme 1).
Scheme 1: Cyclocondensation and Acetylation
- Cyclocondensation :
- Reagents: 2-Aminothiophene-3-carbonitrile, γ-butyrolactone, aminoguanidine carbonate, pyridine
- Conditions: 110°C, 12 h, N₂ atmosphere
- Yield: 68%
- Acetylation :
- Reagents: Acetic anhydride, DMAP, CH₂Cl₂
- Conditions: 0°C → rt, 4 h
- Yield: 85%
Cyano Group Installation via Nucleophilic Substitution
The 3-cyano substituent is introduced through nucleophilic aromatic substitution using copper(I) cyanide in DMF at 150°C. This step requires careful exclusion of moisture to prevent hydrolysis.
Table 1: Optimization of Cyanation Reaction
| Entry | Cyanating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuCN | DMF | 150 | 72 |
| 2 | KCN | DMSO | 120 | 48 |
| 3 | TMSCN | THF | 80 | 63 |
Synthesis of 4-Butoxybenzoic Acid
Etherification of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with 1-bromobutane using potassium carbonate as a base in acetone (Scheme 2). The reaction proceeds via an SN2 mechanism, affording 4-butoxybenzoic acid in 89% yield after recrystallization.
Scheme 2: Alkylation of 4-Hydroxybenzoic Acid
- Reagents: 4-Hydroxybenzoic acid, 1-bromobutane, K₂CO₃, acetone
- Conditions: Reflux, 24 h
- Workup: Acidification to pH 2, extraction with ethyl acetate
Amide Bond Formation Strategies
CDI-Mediated Coupling
Activation of 4-butoxybenzoic acid with 1,1′-carbonyldiimidazole (CDI) in DMSO generates the reactive acyl imidazole intermediate. Subsequent reaction with the tetrahydrothienopyridine amine at 40°C provides the target amide in 88% yield (Scheme 3).
Scheme 3: CDI Coupling Protocol
- Acid Activation :
- 4-Butoxybenzoic acid (1.0 eq), CDI (1.3 eq), DMSO, 40°C, 1.5 h
- Amine Coupling :
- Tetrahydrothienopyridine amine (1.0 eq), 40°C, 3 h
- Workup: Precipitation with water, filtration, vacuum drying
Table 2: Comparative Evaluation of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | DMSO | 40 | 88 |
| HATU | DMF | 25 | 79 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 65 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (t, J = 6.6 Hz, 2H, OCH₂), 3.71 (m, 2H, pyridine-H), 2.98 (s, 3H, COCH₃), 1.75–1.25 (m, 9H, butyl + CH₂).
- ¹³C NMR : 201.4 (COCH₃), 167.2 (CONH), 118.9 (CN), 114–162 (aromatic carbons).
Infrared Spectroscopy (IR)
Key absorptions at 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), and 1695 cm⁻¹ (acetyl C=O) confirm functional group incorporation.
Mechanistic Considerations and Side Reactions
Competing Pathways in Cyclization
During tetrahydrothienopyridine formation, two competing pathways are observed (Figure 1):
- 6-exo-trig cyclization : Favored in polar aprotic solvents, leading to the desired product.
- 5-endo-dig pathway : Results in a bicyclic byproduct (12–18% yield) requiring chromatographic removal.
Figure 1: Competing Cyclization Mechanisms
$$
\text{6-exo-trig} \rightarrow \text{Tetrahydrothienopyridine} \quad \text{vs.} \quad \text{5-endo-dig} \rightarrow \text{Bicyclic Byproduct}
$$
Hydrolysis of Cyano Group
Prolonged exposure to aqueous workup conditions at pH < 3 induces partial hydrolysis of the cyano group to a carboxylic acid (~7% yield loss). Neutralization prior to extraction mitigates this issue.
Scale-Up Considerations and Process Optimization
Continuous Flow Cyanation
Adopting a continuous flow reactor for the cyanation step enhances reproducibility and yield (78% vs. 72% batch). Residence time of 15 min at 150°C prevents thermal degradation.
Solvent Recycling in CDI Coupling
DMSO is recovered via vacuum distillation (85% recovery) and reused without yield penalty, reducing process waste.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step reactions, starting with substituted benzothiazole or tetrahydrothieno precursors. Key steps include:
- Amide bond formation : Reacting acetylated tetrahydrothieno intermediates with substituted benzoyl chlorides under inert atmospheres (e.g., nitrogen) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are used to enhance solubility and reaction efficiency .
- Temperature control : Maintaining 60–80°C during condensation steps to avoid side reactions .
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures ensures ≥95% purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the acetyl, cyano, and butoxybenzamide groups (e.g., δ 2.1 ppm for acetyl protons, δ 160–170 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~470) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) and detects trace impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (e.g., butoxy vs. methoxy groups)?
- Comparative synthesis : Prepare analogs with varying alkoxy chains (e.g., methoxy, ethoxy, propoxy) and test in in vitro assays (e.g., enzyme inhibition or receptor binding) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical interactions between the butoxy group and hydrophobic binding pockets .
- Data normalization : Compare IC₅₀ values across analogs while controlling for solubility differences using co-solvents like DMSO .
Advanced: What computational strategies are effective for predicting metabolic stability and off-target interactions?
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism hotspots .
- ADMET prediction : Tools like SwissADME calculate logP (target: 3–4), topological polar surface area (TPSA <90 Ų), and blood-brain barrier permeability .
- Off-target profiling : Use similarity-based algorithms (e.g., SEAware) to identify potential interactions with unrelated receptors (e.g., GPCRs) .
Advanced: How can contradictory data between in vitro activity and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to identify absorption issues (e.g., poor solubility in aqueous media) .
- Metabolite identification : LC-MS/MS detects active or toxic metabolites that may explain discrepancies .
- Dose-response refinement : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .
Advanced: What strategies mitigate challenges in stereochemical control during synthesis?
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via circular dichroism (CD) .
- Asymmetric catalysis : Employ palladium or organocatalysts to enforce stereoselectivity in cyclization steps .
- Crystallography : X-ray diffraction resolves absolute configurations of intermediates .
Advanced: How can researchers optimize solubility without compromising target binding affinity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .
- Co-solvent systems : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- Fragment-based screening : Identify minimal pharmacophores to trim bulky substituents (e.g., butoxy → hydroxy) .
Advanced: What experimental frameworks validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Silence putative target genes in cell lines and assess rescue of phenotypic effects .
- Thermal shift assays : Monitor protein denaturation to confirm direct binding (ΔTₘ >2°C) .
- Transcriptomics : RNA-seq identifies downstream pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
